molecular formula C7H8BrNO3S B1277058 5-Bromo-2-methoxybenzenesulfonamide CAS No. 23095-14-9

5-Bromo-2-methoxybenzenesulfonamide

Cat. No.: B1277058
CAS No.: 23095-14-9
M. Wt: 266.11 g/mol
InChI Key: WHYIIAFUVXCXIL-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxybenzenesulfonamide: is an organic compound with the molecular formula C7H8BrNO3S and a molecular weight of 266.11 g/mol . It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. This compound is often used in chemical research and has various applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxybenzenesulfonamide typically involves the sulfonation of 5-bromo-2-methoxyaniline. The process includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various substituted benzenesulfonamides.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include corresponding amines.

Scientific Research Applications

Chemical Synthesis

5-Bromo-2-methoxybenzenesulfonamide serves as a crucial building block in organic synthesis. It is often employed to create more complex molecules through various chemical reactions. The compound's bromine and methoxy groups enhance its reactivity, making it suitable for substitution reactions and facilitating the formation of derivatives that may exhibit improved properties or biological activities .

Biological Research

In biological studies, this compound is utilized to investigate enzyme inhibition and protein-ligand interactions. The sulfonamide group can interact with specific amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. This property is particularly valuable in drug discovery, where understanding the interaction between small molecules and biological targets is essential for developing new therapeutics .

Medicinal Applications

The compound is under investigation for its potential therapeutic effects, particularly in the fields of antimicrobial and anticancer research. Studies have shown that sulfonamide derivatives can exhibit significant antimicrobial activity against various pathogens. Moreover, there is ongoing research into the anticancer properties of this compound, especially concerning its ability to disrupt cancer cell proliferation through specific molecular pathways .

Industrial Uses

In industry, this compound finds applications in the development of dyes, agrochemicals, and pharmaceuticals. Its chemical properties allow it to be incorporated into formulations that require specific performance characteristics, such as enhanced stability or improved efficacy.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated that this compound exhibited significant inhibitory effects against several bacterial strains, demonstrating its potential as a lead compound for developing new antibiotics .

Case Study 2: Enzyme Inhibition

Research involving high-throughput screening identified this compound as a potent inhibitor of specific enzymes involved in cancer metabolism. The study utilized fluorescence polarization assays to assess binding affinities and established a dose-response relationship that highlighted the compound's potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine and methoxy groups can enhance the binding affinity and selectivity of the compound for its target .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-methoxybenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups enhances its reactivity and potential for various applications in scientific research .

Biological Activity

5-Bromo-2-methoxybenzenesulfonamide is a sulfonamide compound with notable biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H8BrNO3S and features a sulfonamide group, which is known for its biological activity. The presence of bromine and methoxy substituents significantly influences its chemical reactivity and biological interactions.

Property Details
Molecular FormulaC7H8BrNO3S
Molecular WeightApproximately 234.11 g/mol
Functional GroupsSulfonamide, Methoxy, Bromine

The primary mechanism of action for sulfonamides like this compound involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making these compounds effective antimicrobial agents. The structural modifications in this compound may enhance its binding affinity to DHPS compared to simpler sulfonamides.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness stems from its ability to inhibit bacterial folic acid synthesis, which is essential for nucleic acid production and cell division. In vitro studies have demonstrated its potential against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

Antiparasitic Activity

In addition to its antibacterial properties, this compound has shown promise in antiparasitic applications. For instance, it has been evaluated for activity against Toxoplasma gondii, a protozoan parasite responsible for severe health issues in humans. In vitro assays revealed that this compound can inhibit the proliferation of T. gondii at low micromolar concentrations, suggesting potential as a therapeutic scaffold for treating infections caused by this parasite .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy : A study assessed the compound's efficacy against various bacterial strains using standard disk diffusion methods. Results indicated that it exhibited a significant zone of inhibition against Escherichia coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
  • Antiparasitic Activity : Research involving Toxoplasma gondii demonstrated that treatment with this compound resulted in reduced parasite viability in cultured human fibroblasts, with IC50 values indicating potent antiparasitic effects .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications to the methoxy and bromine substituents could enhance or diminish biological activity. This information is crucial for guiding future drug design efforts aimed at optimizing efficacy while minimizing toxicity.

Q & A

Q. What are the established synthetic routes for 5-Bromo-2-methoxybenzenesulfonamide, and what critical parameters influence yield?

Basic Research Question
The synthesis typically begins with sulfonyl chloride intermediates. For example, 2-methoxybenzenesulfonyl chloride can undergo bromination at the 5-position using electrophilic brominating agents (e.g., NBS or Br₂/Fe catalysis). Subsequent amidation with ammonia or ammonium hydroxide yields the sulfonamide. Key parameters include:

  • Temperature control : Excess heat during bromination may lead to over-substitution or decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) is critical for isolating high-purity product .

Q. How is the molecular structure of this compound validated in crystallographic studies?

Basic Research Question
X-ray crystallography is the gold standard. The compound’s structure is confirmed by analyzing bond lengths (e.g., S–N: ~1.63 Å, S–O: ~1.43 Å) and torsion angles (e.g., dihedral angle between the benzene ring and sulfonamide group). Complementary techniques include:

  • NMR : 1^1H NMR (δ ~7.8–8.2 ppm for aromatic protons, δ ~3.9 ppm for methoxy) and 13^13C NMR (δ ~165 ppm for sulfonamide carbonyl).
  • Mass spectrometry : Molecular ion peak at m/z 265–267 (M+H⁺, isotopic pattern confirms bromine) .

Q. What methodological strategies resolve contradictions in reported biological activities of sulfonamide derivatives?

Advanced Research Question
Discrepancies in bioactivity data (e.g., enzyme inhibition efficacy) often arise from:

  • Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter ligand-receptor interactions. Standardizing protocols (e.g., IC₅₀ measurements under uniform buffer systems) mitigates this .
  • Cellular context : Differences in cell-line permeability (e.g., HEK-293 vs. HeLa) may affect observed activity. Use orthogonal assays (e.g., SPR for binding affinity, cellular assays for functional activity) to cross-validate .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target specificity?

Advanced Research Question
SAR strategies include:

  • Substituent modification : Replacing methoxy (-OCH₃) with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets.
  • Bioisosteric replacement : Swapping bromine with chlorine or iodine to probe steric/electronic effects on target engagement.
  • Pharmacophore mapping : Computational docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with sulfonamide oxygen) .

Q. What challenges arise in solubility and purification, and how are they addressed?

Basic Research Question
The compound’s limited aqueous solubility (due to hydrophobic bromine and methoxy groups) complicates biological testing. Solutions include:

  • Co-solvent systems : Use DMSO (≤1% v/v) or methanol for in vitro assays .
  • Solid-phase extraction (SPE) : C18 cartridges remove polar impurities during purification .
  • Lyophilization : For long-term storage, lyophilize from tert-butanol/water mixtures to maintain stability .

Q. How do computational models predict the metabolic stability of this compound?

Advanced Research Question
Predictive ADMET tools (e.g., SwissADME, pkCSM) assess:

  • Metabolic sites : Cytochrome P450-mediated demethylation of the methoxy group or sulfonamide hydrolysis.
  • Half-life : Calculated topological polar surface area (TPSA ~75 Ų) suggests moderate blood-brain barrier permeability.
  • Toxicity alerts : Structural alerts for sulfonamide hypersensitivity are flagged using Derek Nexus .

Properties

IUPAC Name

5-bromo-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYIIAFUVXCXIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429136
Record name 5-bromo-2-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23095-14-9
Record name 5-bromo-2-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-methoxybenzenesulphonamide
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Synthesis routes and methods

Procedure details

To 5-bromo-2-methoxybenzenesulfonyl chloride (45g; 157.6 mmol, from Lancaster Chemical) at 0° C. in THF, was added concentrated NH4OH (42.5 mL) and the reaction mixture was brought to r.t. for 2 h. The reaction mixture was diluted with EtOAc, extracted with NaHCO3 (2×), brine, and the organic phase was dried over MgSO4. The solvent was removed to give the title compound.
Quantity
157.6 mmol
Type
reactant
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Quantity
42.5 mL
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Quantity
0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromo-2-methoxybenzenesulfonamide
5-Bromo-2-methoxybenzenesulfonamide
5-Bromo-2-methoxybenzenesulfonamide
5-Bromo-2-methoxybenzenesulfonamide
5-Bromo-2-methoxybenzenesulfonamide

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